Methyl-2-(1-methyl-4-piperidylmethyl)-3-oxobutanoate
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Overview
Description
Methyl-2-(1-methyl-4-piperidylmethyl)-3-oxobutanoate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-(1-methyl-4-piperidylmethyl)-3-oxobutanoate typically involves the reaction of 1-methyl-4-piperidylmethanol with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl-2-(1-methyl-4-piperidylmethyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl-2-(1-methyl-4-piperidylmethyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl-2-(1-methyl-4-piperidylmethyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with dopamine reuptake inhibition properties.
9-(1-Methyl-2-piperidylmethyl)-9H-carbazole: Another piperidine derivative with potential biological activities.
Uniqueness
Methyl-2-(1-methyl-4-piperidylmethyl)-3-oxobutanoate is unique due to its specific ester functional group and the presence of a piperidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
methyl 2-[(1-methylpiperidin-4-yl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H21NO3/c1-9(14)11(12(15)16-3)8-10-4-6-13(2)7-5-10/h10-11H,4-8H2,1-3H3 |
InChI Key |
KKSPXOHDJAKWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1CCN(CC1)C)C(=O)OC |
Origin of Product |
United States |
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